molecular formula C10H10ClN B1265444 1-Naphthylamine hydrochloride CAS No. 552-46-5

1-Naphthylamine hydrochloride

Cat. No. B1265444
CAS RN: 552-46-5
M. Wt: 179.64 g/mol
InChI Key: FOKKJVHTXPJHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of functionalized 1-naphthylamines, particularly N-methylated derivatives, has been achieved through an efficient and convenient method involving Cu(I)-catalyzed benzannulation. This method utilizes readily available terminal alkynes, 2-bromoaryl ketones, and amides, offering a green and scalable approach in water, without the need for Pd and ligands. This synthesis has led to the creation of a diverse array of 1-naphthylamines with up to 95% yield, highlighting its significance for both synthetic and biological applications (Su et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-naphthylamines is characterized by the presence of a naphthalene ring attached to an amine group. The versatility in functional group substitution enables the synthesis of compounds with varying electronic and photophysical properties. The unique structure of these compounds allows for the incorporation of a wide range of functional groups, leading to derivatives with potential applications in chemistry, biology, and materials science.

Chemical Reactions and Properties

1-Naphthylamine hydrochloride undergoes various chemical reactions, including electropolymerization and oxidative coupling. The electropolymerization in acetonitrile solution leads to the formation of a polymer film, with the polymerization occurring at the p-position of 1-naphthylamine. This process results in a proposed structure for poly(1-naphthylamine) (Huang et al., 1995). Additionally, the oxidative homocoupling of 1-naphthylamines using FeCl3 as an oxidant has been explored, providing a route to synthesize binaphthyl diamines under ambient conditions (Li et al., 2011).

Scientific Research Applications

1. Organic Synthesis

1-Naphthylamine hydrochloride is used as a synthesis reagent . It is part of the Organic Synthesis Product Groups, specifically under Primary Aromatic Amines . The specific methods of application or experimental procedures for this use case are not detailed in the sources.

2. Supercapacitor and Photocatalytic Applications

Poly (1-naphthylamine) (PNA) nanoparticles, synthesized by polymerization of 1-naphthylamine, have been explored for supercapacitor and photocatalytic applications . The structural and morphological properties confirmed the formation of crystalline nanoparticles of PNA . The Fourier-transform infrared (FTIR) spectrum revealed the successful polymerization of 1-naphthylamine monomer to PNA . The absorption peaks that appeared at 236 and 309 nm in the UV–Vis spectrum for PNA nanoparticles represented the π–π * transition . The supercapacitor properties of the prepared PNA nanoparticles were evaluated with cyclic voltammetry (CV) and galvanostatic charge–discharge (GCD) methods at different scan rates and current densities . The effective series resistance was calculated using electrochemical impedance spectroscopy (EIS), resulting in a minimum resistance value of 1.5 Ω .

Safety And Hazards

1-Naphthylamine is harmful if swallowed and may cause symptoms such as abdominal pain, nausea, vomiting, and diarrhea . It can cause bladder cancer (transitional cell carcinoma) . It is listed as one of the 13 carcinogens covered by the OSHA General Industry Standards .

properties

IUPAC Name

naphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKKJVHTXPJHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060283
Record name 1-Naphthalenamine, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthylamine hydrochloride

CAS RN

552-46-5
Record name 1-Naphthylamine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-NAPHTHYLAMINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthalenamine, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenamine, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-naphthylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.196
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-NAPHTHYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLL8535VLQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Naphthylamine hydrochloride
Reactant of Route 3
1-Naphthylamine hydrochloride
Reactant of Route 4
1-Naphthylamine hydrochloride
Reactant of Route 5
1-Naphthylamine hydrochloride
Reactant of Route 6
1-Naphthylamine hydrochloride

Citations

For This Compound
138
Citations
GB BACHMAN, JW WETZEL - The Journal of Organic Chemistry, 1946 - ACS Publications
… The procedure of Mueller and Hamilton (2) was used to condense 4-methoxy-5,6,7,8-tetrahydro-1 naphthylamine hydrochloride and sodium ethyl ethoxalylacetate. A 93% yield of a …
Number of citations: 6 pubs.acs.org
F Feigl, CC Neto, E Silva - Analytical Chemistry, 1955 - ACS Publications
Nitrosoantipyrine condenses in aceticacid solution with 1-naphthylamine hydrochloride to give a violet azo dye. The color reaction, which may also be con-ducted as a spot test, can be …
Number of citations: 15 pubs.acs.org
HH Hodgson, HS Turner - Journal of the Chemical Society (Resumed), 1943 - pubs.rsc.org
… , and 320 CC of water), the solution boiled with charcoal for a few minutes and filtered, the filtrate chilled in ice, and the crystalline precipitate of 3-nitro- 1-naphthylamine hydrochloride …
Number of citations: 2 pubs.rsc.org
JE Hamilton - Journal of the Association of Official Analytical …, 1976 - academic.oup.com
… nitrate to nitrite via a spongy cadmium column (the nitrite originally present is unaltered), diazotization of sulfanilic acid with the nitrite, and coupling with 1-naphthylamine hydrochloride …
Number of citations: 15 academic.oup.com
S Marcinkiewicz, J Green, P Mamalis - Tetrahedron, 1961 - Elsevier
… This was not N-allyl- 1 naphthylamine hydrochloride, but appeared from the analytical figures to be the hydrochloride of a dihydro-derivative. Infra-red evidence supported a …
Number of citations: 77 www.sciencedirect.com
V Velich, M Kožený, E Ticha - Collection of Czechoslovak …, 1971 - cccc.uochb.cas.cz
When studying the mechanism and kinetics of oxidation of N-alkyl derivatives of I-naphthylamine (VII) and of 4, 4'-diamino-l, J'-binaphthyl (naphthidine J), we were faced with the …
Number of citations: 3 cccc.uochb.cas.cz
R Alsabra, L Radwan - Synthesis, 2016 - core.ac.uk
… A series of Schiff base ligands NPNA and newly NNNA have been synthesized in equimolar reaction of 1Naphthylamine hydrochloride with or naphthalene-1-carbaldehyde. The …
Number of citations: 4 core.ac.uk
A Gilman, M Yablokov… - Journal of Physics …, 2012 - iopscience.iop.org
… It has also been reported [7] that electrochemical synthesis in a standard three-electrode cell using a saturated aqueous solution of 1-naphthylamine hydrochloride in the presence of …
Number of citations: 4 iopscience.iop.org
ER WARD, BD PEAKSON… - Journal of the Society of …, 1959 - Wiley Online Library
… The filtered diazo solution was added dropwise to a stirred solution of 1-naphthylamine hydrochloride in water at 0"c. (This latter solution was prepared by adding just sufficient …
Number of citations: 0 onlinelibrary.wiley.com
M Polamo, T Repo, M Leskelä - Acta Chemica Scandinavica, 1997 - researchgate.net
… 2-(1-Naphthylamino)pyridine was prepared by heating 1-naphthylamine hydrochloride and 2-chloropyridine at 180C. Compound 1 crystallises in the triclinic space group P-1 with unit …
Number of citations: 18 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.